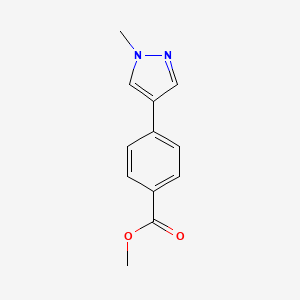

methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate

Description

Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate (CAS: 179057-12-6) is an aromatic ester featuring a pyrazole ring substituted at the 4-position with a methyl group and linked to a benzoate moiety. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its versatile reactivity and structural modularity. The pyrazole ring contributes to electron-rich aromatic systems, enabling diverse functionalization, while the ester group facilitates further derivatization .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

methyl 4-(1-methylpyrazol-4-yl)benzoate |

InChI |

InChI=1S/C12H12N2O2/c1-14-8-11(7-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 |

InChI Key |

AYVISORZITVNCW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.

-

Esterification: : The benzoic acid derivative is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.

-

Coupling Reaction: : The final step involves coupling the pyrazole ring with the esterified benzoic acid. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with methyl 4-chlorobenzoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming carboxylic acid derivatives.

-

Reduction: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

-

Substitution: : The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated benzoate derivatives.

Scientific Research Applications

BRAF V600E Inhibitors

One of the significant applications of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate derivatives is in the design and synthesis of BRAF V600E inhibitors. BRAF V600E is a mutation commonly associated with various cancers, including melanoma. Research has shown that derivatives of this compound can effectively inhibit the activity of BRAF V600E.

Case Study:

A study synthesized a series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, which included this compound. Among these, one derivative demonstrated potent inhibitory activity against cancer cell lines A375 and WM266.4, with IC50 values of 1.36 µM and 0.94 µM, respectively, indicating its potential as a therapeutic agent for targeting BRAF V600E mutations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10a | A375 | 1.36 |

| 10a | WM266.4 | 0.94 |

| 10a | BRAFV600E | 0.11 |

This research highlights the compound's ability to selectively inhibit BRAF V600E, suggesting its potential as a targeted cancer therapy.

Anti-inflammatory and Analgesic Properties

This compound and related pyrazolone derivatives have been investigated for their anti-inflammatory and analgesic activities. These compounds exhibit promising pharmacological profiles with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs.

Research Findings:

A study evaluated various pyrazolone derivatives for their anti-inflammatory effects and found that certain compounds exhibited significant activity without the gastrointestinal side effects commonly associated with other anti-inflammatory medications . The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazolone structure could enhance anti-inflammatory efficacy while maintaining safety.

| Compound | Activity Type | Observations |

|---|---|---|

| 6b | Anti-inflammatory | High efficacy with minimal side effects |

| 7b | Analgesic | Moderate efficacy |

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The ester group can also undergo hydrolysis, releasing the active pyrazole derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Substituent Position and Reactivity

- Pyrazole Substitution : The target compound’s pyrazole is substituted at the 4-position , whereas analogs like methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6) feature substitution at the 5-position . This positional difference alters electronic properties (e.g., dipole moments) and steric interactions, impacting solubility and crystallization behavior .

- Functional Groups: Azido/Cyano Groups (C₁₃H₁₀N₆O₂): These electron-deficient substituents enhance reactivity, enabling applications in click chemistry (e.g., triazole formation via CuAAC) . Nitro Group (C₁₂H₁₁N₃O₅): The nitro group increases oxidative stability but introduces safety risks (e.g., explosivity) .

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methyl ester group attached to a benzoate moiety, along with a 1-methyl-1H-pyrazole substituent. Its molecular formula is , with a molecular weight of approximately 233.25 g/mol. The unique arrangement of functional groups contributes to its distinctive chemical properties and biological interactions.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The compound's structure allows it to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which may stabilize the binding to its targets.

Biological Activities

Research indicates that compounds containing pyrazole rings, like this compound, exhibit a wide range of biological activities:

- Anti-inflammatory : The compound may modulate pathways related to inflammation.

- Analgesic : Potential pain-relieving properties have been suggested.

- Anticancer : Preliminary studies indicate it may influence cell growth and apoptosis pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways | |

| Analgesic | Potential pain relief properties | |

| Anticancer | Influences cell growth and apoptosis |

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and related compounds:

- In Vitro Studies : Research demonstrated that derivatives with pyrazole moieties exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against human tumor cell lines, showing IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Studies on the interactions between this compound and specific proteins revealed that the compound could inhibit enzyme activity linked to cancer progression. This suggests potential applications in cancer therapy .

- Comparative Analysis : A comparative study highlighted that similar compounds showed varying degrees of biological activity based on structural modifications, emphasizing the importance of the pyrazole ring's position in determining efficacy .

Future Directions

Further studies are needed to elucidate the detailed mechanisms underlying the biological activities of this compound. This includes:

- Binding Affinity Studies : Detailed investigations into how the compound interacts with specific targets at the molecular level.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the common synthetic routes for methyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized via cyclocondensation with DMF-DMA, followed by ester hydrolysis and subsequent functionalization . Methyl ester formation often employs methanol under acidic or basic catalysis. Key intermediates like 4-(1-methylpyrazol-4-yl)benzaldehyde (CAS 179055-29-9) may serve as precursors for benzoate derivatives via oxidation and esterification .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on FTIR (to confirm ester C=O stretching ~1700 cm⁻¹ and pyrazole C-N bonds), ¹H/¹³C NMR (to verify methyl groups, aromatic protons, and ester moieties), and mass spectrometry (to confirm molecular weight, e.g., m/z 186.22 for related aldehydes) . For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, NMR signals at δ 2.5 ppm (CH₃) and δ 8.1–8.3 ppm (aromatic protons) are critical for structural validation .

Q. What are the key structural features confirmed by X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction reveals planar pyrazole rings and ester group geometry. For instance, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate shows a dihedral angle of 85.3° between the pyrazole and benzene rings, with hydrogen bonding stabilizing the crystal lattice . Similar studies on triazole-pyrazole hybrids highlight the importance of non-covalent interactions (e.g., π-π stacking) in solid-state packing .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Used as a building block for bioactive hybrids, such as triazole-pyrazole derivatives with potential antimicrobial or anti-inflammatory activity .

- Material Science : Explored for electronic properties due to conjugated π-systems in the pyrazole-benzoate framework .

- Environmental Chemistry : Studied for degradation pathways and environmental persistence in models simulating soil/water systems .

Q. How to assess purity and identify impurities in the compound?

Methodological Answer:

- HPLC/GC-MS : Quantify purity (>97% as per commercial standards) and detect byproducts (e.g., unreacted aldehyde intermediates) .

- Melting Point Analysis : Compare observed mp (e.g., 97.5–99°C for 4-(1-methylpyrazol-3-yl)benzaldehyde) with literature values to identify polymorphic impurities .

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How to optimize reaction conditions for improved yield and selectivity?

Methodological Answer:

- Catalysis Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while reducing agents (e.g., NaBH₄) prevent aldehyde oxidation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during diazotization steps in pyrazole synthesis .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Dynamic NMR : Resolve overlapping signals caused by rotamers (e.g., ester group rotation) by acquiring spectra at variable temperatures .

- 2D-COSY/HSQC : Assign ambiguous peaks in crowded aromatic regions (e.g., distinguishing pyrazole C4-H from benzoate protons) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .

Q. What computational approaches are used to study electronic properties?

Methodological Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. For 5-methyl-1-phenylpyrazole derivatives, HOMO localization on the pyrazole ring suggests nucleophilic attack sites .

- Molecular Dynamics : Simulate solvation effects on ester hydrolysis rates in aqueous environments .

Q. How to design derivatives for enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrazole 3-position to improve antimicrobial potency, as seen in hydrazone derivatives .

- Hybridization Strategies : Combine with triazole or tetrazole moieties to exploit synergistic binding, as demonstrated in hybrid molecules targeting enzymes like cyclooxygenase .

Q. How to analyze environmental fate using experimental models?

Methodological Answer:

- Biodegradation Assays : Incubate the compound with soil microbiota and monitor degradation via LC-MS/MS .

- Photolysis Studies : Expose to UV light (λ = 254 nm) and quantify photoproducts (e.g., benzoic acid derivatives) .

- Partition Coefficients (LogP) : Measure octanol-water distribution to predict bioaccumulation potential (e.g., LogP = 4.44 for a related benzoate ester) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.